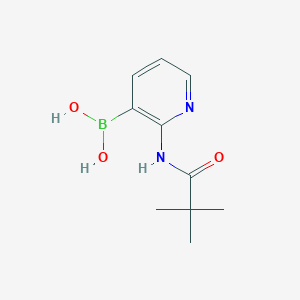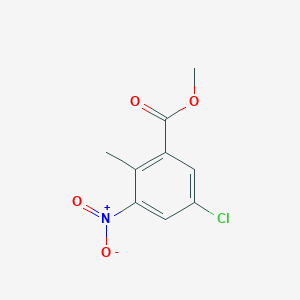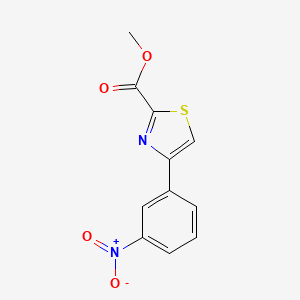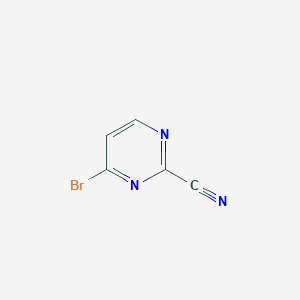![molecular formula C10H22ClNO B1394689 Chlorhydrate de 3-[(isopentyloxy)méthyl]pyrrolidine CAS No. 1220030-12-5](/img/structure/B1394689.png)
Chlorhydrate de 3-[(isopentyloxy)méthyl]pyrrolidine
Vue d'ensemble
Description
“3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an isopentyloxy group and a methyl group attached to the pyrrolidine ring . The hydrochloride indicates that it’s a salt form, which generally increases the compound’s water solubility .
Molecular Structure Analysis
The molecular formula of “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” is C10H22ClNO . The compound has an average mass of 207.741 Da and a mono-isotopic mass of 207.138992 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” would depend on its molecular structure . For instance, the presence of the hydrochloride salt form would likely make the compound more soluble in water compared to the free base .Applications De Recherche Scientifique
Découverte de médicaments
Les cycles pyrrolidine sont une caractéristique commune de nombreux composés pharmaceutiques en raison de leur polyvalence et de leur activité biologique. On les trouve dans des médicaments qui ciblent une variété de récepteurs et d'enzymes, offrant un équilibre d'activités fonctionnelles dans la conception de médicaments .
Pharmacothérapie
Les dérivés de la pyrrolidine se sont montrés prometteurs en pharmacothérapie, en particulier dans le traitement du cancer. Certains composés ayant des structures pyrrolidine ont été observés pour induire la mort cellulaire apoptotique dans les cellules cancéreuses ou présenter des effets antiprolifératifs .
Recherche en protéomique
Des composés comme le « chlorhydrate de 3-[(isopentyloxy)méthyl]pyrrolidine » sont utilisés dans la recherche en protéomique, qui implique l'étude des protéines et de leurs fonctions. Ces composés peuvent être utilisés comme outils biochimiques pour diverses analyses protéomiques .
Mécanisme D'action
Without specific studies or experimental data, it’s challenging to predict the exact mechanism of action of “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride”. The mechanism of action would also depend on the context, such as whether the compound is being used as a reagent in a chemical reaction or as a bioactive molecule in a biological system .
Safety and Hazards
Orientations Futures
The future directions for research on “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” would depend on its potential applications. If it shows promising properties, such as unique reactivity or bioactivity, it could be studied further for potential use in chemical synthesis or as a therapeutic agent .
Propriétés
IUPAC Name |
3-(3-methylbutoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-6-12-8-10-3-5-11-7-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASPXKTPZFCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



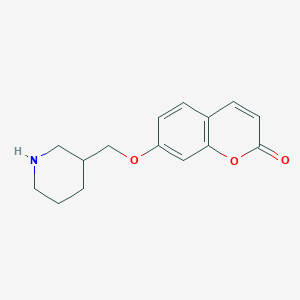

![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)

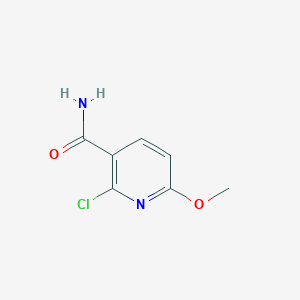
![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)

![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)
